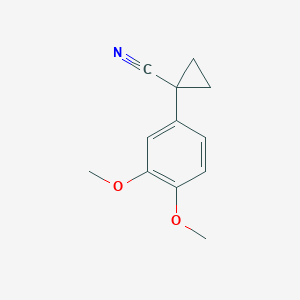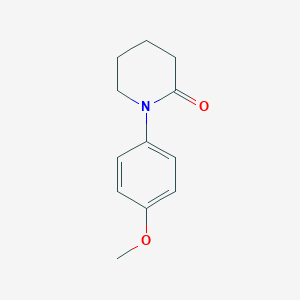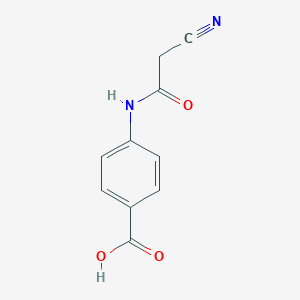
3-chloro-7-hydroxy-4H-chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mechanism of Action
Target of Action
The primary target of 3-chloro-7-hydroxy-4H-chromen-4-one is the Src kinase . Src kinase is a non-receptor tyrosine kinase that plays a key role in various cellular processes, including cell division, survival, migration, and invasion .
Mode of Action
This compound acts as an inhibitor of Src kinase . The compound binds to the kinase, preventing it from phosphorylating its substrates. This inhibits the kinase’s activity and disrupts the signaling pathways it is involved in .
Biochemical Pathways
The inhibition of Src kinase by this compound affects several biochemical pathways. Src kinase is involved in many signaling pathways, including those related to cell growth, survival, and differentiation . By inhibiting Src kinase, the compound can disrupt these pathways, potentially leading to effects such as reduced cell proliferation and increased cell death .
Pharmacokinetics
The compound’smolecular weight is 196.59 , which suggests it may have good bioavailability Molecules with a molecular weight below 500 are generally well-absorbed and distributed in the body
Result of Action
The molecular and cellular effects of this compound’s action are likely to be diverse, given the wide range of processes that Src kinase is involved in. Potential effects could include changes in cell growth, survival, and differentiation . The specific effects would depend on the context, including the type of cells and the presence of other signaling molecules .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, the compound’s activity could be affected by the pH and temperature of its environment. Additionally, the presence of other molecules could influence the compound’s stability and its ability to bind to Src kinase
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-7-hydroxy-4H-chromen-4-one typically involves the chlorination of 7-hydroxy-4H-chromen-4-one. One common method includes the reaction of 7-hydroxy-4H-chromen-4-one with thionyl chloride (SOCl2) in the presence of a base such as pyridine . The reaction is carried out under reflux conditions, leading to the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-chloro-7-hydroxy-4H-chromen-4-one undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group at position 7 can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group at position 4 can be reduced to form a hydroxyl group.
Substitution: The chlorine atom at position 3 can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2) under basic conditions.
Major Products
Oxidation: Formation of 7-oxo-3-chloro-4H-chromen-4-one.
Reduction: Formation of 3-chloro-7-hydroxy-4H-chroman-4-ol.
Substitution: Formation of 3-substituted-7-hydroxy-4H-chromen-4-one derivatives.
Scientific Research Applications
3-chloro-7-hydroxy-4H-chromen-4-one has a wide range of applications in scientific research:
Comparison with Similar Compounds
3-chloro-7-hydroxy-4H-chromen-4-one can be compared with other similar compounds, such as:
7-hydroxy-4H-chromen-4-one: Lacks the chlorine atom at position 3, resulting in different reactivity and biological activity.
3-chloro-4H-chromen-4-one: Lacks the hydroxyl group at position 7, affecting its solubility and interaction with biological targets.
4H-chromen-4-one: The parent compound without any substituents, serving as a basic scaffold for various derivatives.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
3-chloro-7-hydroxychromen-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClO3/c10-7-4-13-8-3-5(11)1-2-6(8)9(7)12/h1-4,11H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQOTXVGXRZBLNZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)OC=C(C2=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70419867 |
Source


|
| Record name | 3-chloro-7-hydroxy-4H-chromen-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70419867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.58 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
685848-25-3 |
Source


|
| Record name | 3-chloro-7-hydroxy-4H-chromen-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70419867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
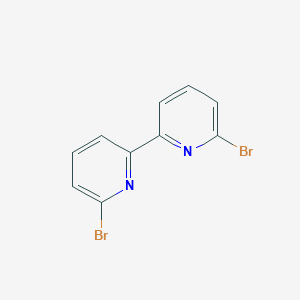

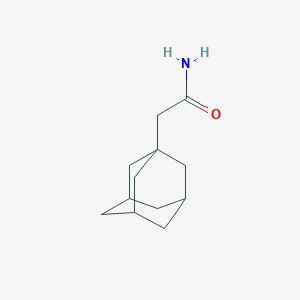
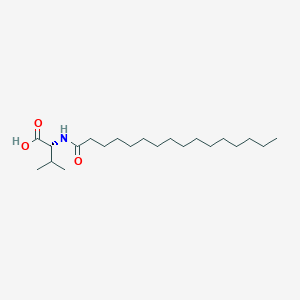


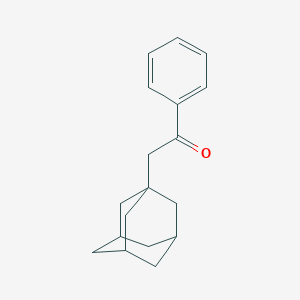
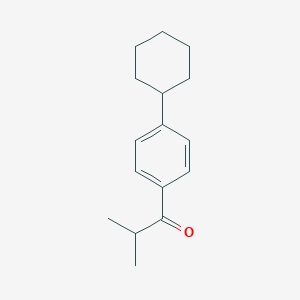
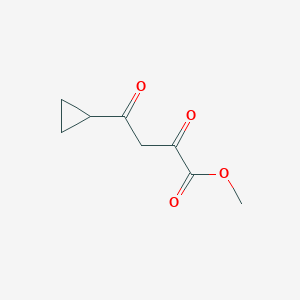
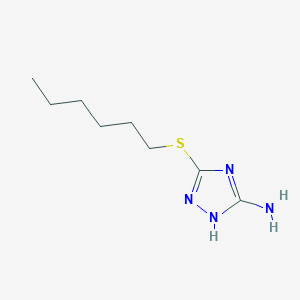
![(2-Methylimidazo[1,2-a]pyridin-3-yl)methanol](/img/structure/B181794.png)
